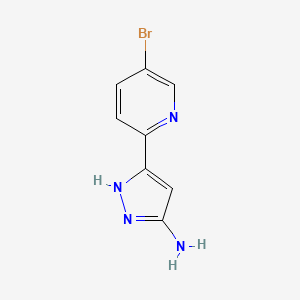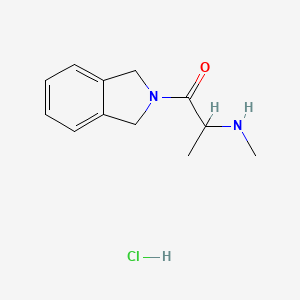![molecular formula C9H16O B13472014 (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol CAS No. 7106-01-6](/img/structure/B13472014.png)
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbicyclo[221]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Hydroboration-Oxidation: One common method involves the hydroboration of norbornene followed by oxidation to yield the desired alcohol.
Reaction Conditions: The hydroboration step is usually carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) at low temperatures. The oxidation step involves hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products
Oxidation: Yields ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Forms halides or other substituted derivatives.
科学研究应用
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
作用机制
The mechanism of action of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
Norbornane: A related bicyclic compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different substitution pattern.
2-Methylenenorbornane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
(2-Methylbicyclo[22
属性
CAS 编号 |
7106-01-6 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(2-methyl-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8,10H,2-6H2,1H3 |
InChI 键 |
JLHGMGQPZNWAHH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2CCC1C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


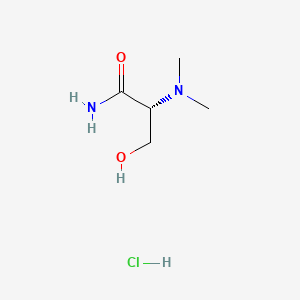
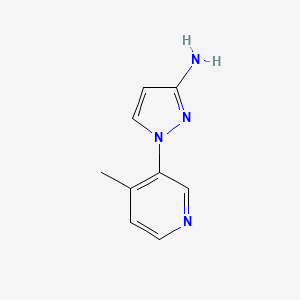
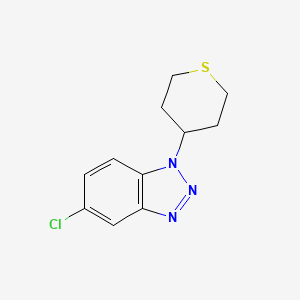
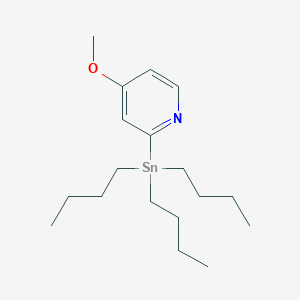

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
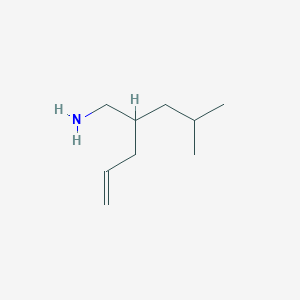
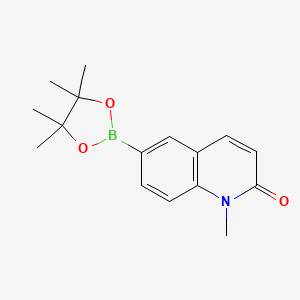
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)

